Cas no 2138239-36-6 (Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-)
![Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- structure](https://ja.kuujia.com/scimg/cas/2138239-36-6x500.png)
Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- 化学的及び物理的性質
名前と識別子
-
- Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-Fmoc-N-cyclobutyl-glycine
- 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl })amino]acetic acid
- F80954
- 2138239-36-6
- 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- EN300-657453
- N-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-N-CYCLOBUTYLGLYCINE
-
- インチ: 1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24)
- InChIKey: VFDBMOREDMHPMN-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CN(C1CCC1)C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 351.14705815g/mol
- どういたいしつりょう: 351.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 66.8Ų
Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657453-0.1g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 0.1g |
$535.0 | 2023-03-12 | |
Enamine | EN300-657453-0.25g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 0.25g |
$763.0 | 2023-03-12 | |
Enamine | EN300-657453-5.0g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 5.0g |
$4475.0 | 2023-03-12 | |
Aaron | AR01V54J-500mg |
N-Fmoc-N-cyclobutyl-glycine |
2138239-36-6 | 97% | 500mg |
$318.00 | 2025-02-13 | |
Aaron | AR01V54J-250mg |
N-Fmoc-N-cyclobutyl-glycine |
2138239-36-6 | 97% | 250mg |
$214.00 | 2025-02-13 | |
1PlusChem | 1P01V4W7-250mg |
N-Fmoc-N-cyclobutyl-glycine |
2138239-36-6 | 97% | 250mg |
$192.00 | 2023-12-19 | |
Enamine | EN300-657453-0.05g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 0.05g |
$359.0 | 2023-03-12 | |
Enamine | EN300-657453-2.5g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 2.5g |
$3025.0 | 2023-03-12 | |
Enamine | EN300-657453-10.0g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 10.0g |
$6635.0 | 2023-03-12 | |
Enamine | EN300-657453-1.0g |
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
2138239-36-6 | 95% | 1g |
$0.0 | 2023-06-06 |
Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-に関する追加情報
Introduction to Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS No. 2138239-36-6)
Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS No. 2138239-36-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both cyclobutyl and fluorenylmethoxy carbonyl (Fmoc) functional groups makes it a versatile building block for the development of novel therapeutic agents.
The Fmoc protective group is particularly noteworthy, as it is widely employed in peptide synthesis to prevent unwanted side reactions. The incorporation of the cyclobutyl moiety into the glycine backbone enhances the steric hindrance around the amino group, which can be beneficial in designing molecules with specific binding properties. This compound's unique structural features make it an attractive candidate for further exploration in drug discovery and molecular engineering.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-. These innovations have not only improved the availability of the compound but also opened new avenues for its application in medicinal chemistry. For instance, the development of novel coupling techniques has allowed for the facile introduction of this protected amino acid into peptide chains, facilitating the rapid assembly of complex biomolecules.
In the realm of drug development, Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has been investigated as a potential precursor for peptides with therapeutic potential. The fluorenylmethoxy carbonyl group provides a stable protecting group that can be selectively removed under mild conditions, allowing for precise control over peptide synthesis. This characteristic is particularly valuable in multi-step synthetic routes where selectivity is paramount.
Moreover, the cyclobutyl substituent has been shown to influence the conformational dynamics of peptides and proteins. By introducing this rigid moiety into a molecular framework, researchers can modulate the biological activity and binding affinity of target molecules. This has led to several promising candidates for treating various diseases, including neurological disorders and inflammatory conditions.
The growing interest in Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is also driven by its role in peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The ability to incorporate this compound into peptidomimetic libraries allows chemists to explore new chemical spaces and identify novel pharmacophores. Such efforts are critical in overcoming challenges associated with peptide-based therapeutics, such as degradation in vivo and poor oral bioavailability.
From a computational chemistry perspective, Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how structural modifications can affect binding affinity and specificity. By leveraging computational tools, researchers can predict the behavior of this compound in complex biological systems, thereby accelerating the drug discovery process.
The synthesis of Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward sustainable practices in chemical manufacturing and are essential for ensuring long-term viability in drug development.
In conclusion, Glycine, N-cyclobutyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS No. 2138239-36-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers working on peptide-based therapeutics and peptidomimetics. As our understanding of synthetic methodologies and molecular interactions continues to evolve, this compound is poised to play an increasingly important role in the development of next-generation medicines.
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